2,4-Dihydroxypyrimidine-5-carboxylic Acid

説明

2,4-Dihydroxypyrimidine-5-carboxylic acid has been reported in Stevia rebaudiana with data available.

structure

Structure

3D Structure

特性

IUPAC Name |

2,4-dioxo-1H-pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-3-2(4(9)10)1-6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYAAVBXHKCJJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066942 |

Source

|

| Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23945-44-0 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23945-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023945440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoorotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxypyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOOROTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7JYK59EBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 2,4-Dihydroxypyrimidine-5-carboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Analysis of 2,4-Dihydroxypyrimidine-5-carboxylic Acid (Uracil-5-carboxylic Acid)

Introduction

2,4-Dihydroxypyrimidine-5-carboxylic acid, more commonly known as Uracil-5-carboxylic acid or isoorotic acid, is a pyrimidine derivative of significant interest in medicinal chemistry and biochemistry. As a modified nucleobase, it serves as a crucial building block for the synthesis of various biologically active molecules, including antiviral and anticancer agents.[1] Its structure, consisting of a uracil ring with a carboxylic acid group at the 5-position, imparts unique chemical properties that are leveraged in both pharmaceutical development and biological research.[2] This compound is an intermediate in nucleic acid metabolism and its study provides insights into fundamental biochemical pathways.[2] This technical guide offers a comprehensive overview of its chemical properties, synthesis, and key applications, supported by detailed experimental protocols and logical workflows.

Chemical and Physical Properties

Uracil-5-carboxylic acid is typically a white to slightly yellow crystalline powder that is stable under ambient conditions.[1] It exhibits limited volatility but may undergo slow decomposition in the presence of strong acids, bases, or moisture.[1]

Compound Identification

The fundamental identifiers for Uracil-5-carboxylic acid are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid[3] |

| Synonyms | Uracil-5-carboxylic acid, 5-Carboxyuracil, Isoorotic acid[3] |

| CAS Number | 23945-44-0[4] |

| Molecular Formula | C₅H₄N₂O₄[4] |

| Molecular Weight | 156.10 g/mol |

| InChI Key | ZXYAAVBXHKCJJB-UHFFFAOYSA-N[4] |

| Canonical SMILES | C1=C(C(=O)NC(=O)N1)C(=O)O[2] |

Physicochemical Data

Quantitative physical and chemical properties are crucial for experimental design and application development. The data below has been compiled from various sources.

| Property | Value | Source(s) |

| Melting Point | 283 °C (with decomposition) | [5] |

| Boiling Point | ~280.29 °C (rough estimate) | [4][5] |

| Appearance | White to slightly yellow crystalline powder | [1][4][5] |

| Water Solubility | 1.8 g/L (20 °C) | [1][4] |

| Other Solubilities | Soluble in DMSO, acetone, alcohols, DMF, THF | [4][6] |

| pKa | 2.60 or 5.08 ± 0.20 (predicted) | [4][7] |

| Density | ~1.6814 g/cm³ (rough estimate) | [4] |

Note: Discrepancies in pKa values exist in the literature, likely due to different determination methods (experimental vs. predicted). Researchers should verify this parameter under their specific experimental conditions.

Synthesis and Reactivity

Uracil-5-carboxylic acid is a stable compound but its functional groups—a carboxylic acid and a uracil ring—allow for a variety of chemical transformations. It is frequently used as a precursor for the synthesis of N1-alkylated uracil derivatives, which are explored for their therapeutic potential.[4][8]

Experimental Protocol: Synthesis from 5-Methyluracil

A common laboratory-scale synthesis involves the oxidation of 5-methyluracil (thymine).[4]

Objective: To synthesize Uracil-5-carboxylic acid via the oxidation of 5-methyluracil.

Materials:

-

5-methyluracil (100 g)

-

Deionized water (300 mL)

-

30% Hydrogen peroxide solution (35 mL)

-

1-hydroxy-1,2,3-benzotriazin-4(3H)-one (15 g)

-

Pre-prepared catalyst (35 g, as described in the source literature)[4]

-

Autoclave reactor

-

Oxygen source

Procedure:

-

Add 100 g of 5-methyluracil and 300 mL of deionized water to an autoclave reactor.

-

Add 35 mL of 30% hydrogen peroxide solution, 15 g of 1-hydroxy-1,2,3-benzotriazin-4(3H)-one, and 35 g of the catalyst to the reactor.[4]

-

Purge the autoclave with oxygen to replace the existing atmosphere.

-

Heat the reaction system to 130°C and maintain this temperature for 3 hours with stirring.[4]

-

After the reaction is complete, cool the solution to room temperature.

-

Filter the solution to remove any insoluble materials.

-

Concentrate the filtrate under reduced pressure.

-

Pour the concentrated solution into an ice-water mixture to induce crystallization.

-

Collect the resulting white solid product by filtration and dry appropriately.

-

Analyze the product for purity, for example, by using High-Performance Liquid Chromatography (HPLC). A purity of 99.3% has been reported using this method.[5]

Diagram 1: Synthesis Workflow of Uracil-5-carboxylic Acid

Biological Role and Applications

Uracil-5-carboxylic acid is not just a synthetic intermediate; it also plays a role in natural metabolic pathways and has found utility in modern analytical methods.

Role in Pyrimidine Metabolism

In certain organisms, Uracil-5-carboxylic acid is an intermediate in the pyrimidine salvage pathway. It can be formed from 5-formyluracil by the enzyme thymine 7-hydroxylase.[8] Subsequently, it is decarboxylated by the enzyme uracil-5-carboxylate decarboxylase to yield uracil and carbon dioxide, which can then re-enter nucleotide synthesis or be further catabolized.[9][10]

Diagram 2: Key Metabolic Conversions

Application in Analytical Chemistry

A notable application of Uracil-5-carboxylic acid is in the visual detection of melamine.[4] This method leverages the specific hydrogen-bonding interactions between Uracil-5-carboxylic acid and melamine, which can prevent the aggregation of gold nanoparticles (AuNPs) or, in other assays, induce it.

Experimental Protocol: Visual Sensing of Melamine

Objective: To detect the presence of melamine in a sample using Uracil-5-carboxylic acid and gold nanoparticles. This protocol describes the principle where the interaction prevents salt-induced aggregation.

Principle: In a solution, AuNPs are stable and wine-red. The addition of salt can cause them to aggregate, turning the solution blue. Uracil-5-carboxylic acid can stabilize AuNPs. Melamine strongly interacts with Uracil-5-carboxylic acid, sequestering it and allowing the salt to aggregate the AuNPs, resulting in a color change that indicates the presence of melamine.

Materials:

-

Gold nanoparticle (AuNP) solution (e.g., 5-15 nm diameter)

-

Uracil-5-carboxylic acid solution

-

Sodium chloride (NaCl) solution

-

Sample suspected of containing melamine (e.g., pre-treated milk extract)

-

Control sample (no melamine)

-

UV-Vis Spectrophotometer (for quantitative analysis)

Procedure:

-

To two separate test tubes, add the AuNP solution.

-

Add the Uracil-5-carboxylic acid solution to both tubes. This will adsorb onto the AuNP surface.

-

To one tube, add the control sample. To the other, add the test sample.

-

Add a specific concentration of NaCl solution to both tubes to induce aggregation.

-

Observe any color change after a short incubation period (e.g., 1-5 minutes).

-

Interpretation:

-

No Melamine (Control): Uracil-5-carboxylic acid stabilizes the AuNPs. The solution remains red.

-

Melamine Present (Test): Melamine binds to the Uracil-5-carboxylic acid, preventing it from stabilizing the AuNPs. The nanoparticles aggregate, and the solution turns blue/purple.

-

-

For quantitative results, measure the absorbance spectrum of the solutions. A shift in the peak absorbance and a change in the ratio of absorbances (e.g., A₆₂₀/A₅₂₀) can be correlated to melamine concentration.[11]

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. DNAmod: uracil-5-carboxylic acid [dnamod.hoffmanlab.org]

- 4. 2,4-Dihydroxypyrimidine-5-carboxylic acid | 23945-44-0 [chemicalbook.com]

- 5. 2,4-Dihydroxypyrimidine-5-carboxylic acid CAS#: 23945-44-0 [m.chemicalbook.com]

- 6. 101.200.202.226 [101.200.202.226]

- 7. Uracil-5-carboxylic acid(23945-44-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. 2,4-Dihydroxypyrimidine-5-carboxylic acid | TargetMol [targetmol.com]

- 9. The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study [sfb1309.de]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,4-Dihydroxypyrimidine-5-carboxylic Acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 2,4-dihydroxypyrimidine-5-carboxylic acid, a key building block in medicinal chemistry. Also known by its synonyms, 5-carboxyuracil or isoorotic acid, this pyrimidine derivative serves as a crucial intermediate in the synthesis of various biologically active molecules.

Chemical Structure and Properties

2,4-Dihydroxypyrimidine-5-carboxylic acid is a heterocyclic organic compound with the chemical formula C₅H₄N₂O₄.[1] Its structure consists of a pyrimidine ring substituted with two hydroxyl groups at positions 2 and 4, and a carboxylic acid group at position 5. The compound exists in tautomeric forms, predominantly as the diketo form, uracil-5-carboxylic acid. This tautomerism is a critical aspect of its chemical reactivity and biological function.

The molecule is a white to slightly yellow crystalline powder.[2][3] It is soluble in dimethyl sulfoxide (DMSO) and has limited solubility in water.[3][4]

Table 1: Physicochemical Properties of 2,4-Dihydroxypyrimidine-5-carboxylic Acid

| Property | Value | Reference |

| CAS Number | 23945-44-0 | [1][2][5][6][7][8] |

| Molecular Formula | C₅H₄N₂O₄ | [1][6][7][8] |

| Molecular Weight | 156.10 g/mol | [1][6] |

| Appearance | White to slightly yellow crystalline powder | [2][3] |

| Melting Point | 283 °C (decomposes) | [3] |

| SMILES | OC(=O)c1cnc(O)nc1O | [1] |

| InChI Key | ZXYAAVBXHKCJJB-UHFFFAOYSA-N | [1] |

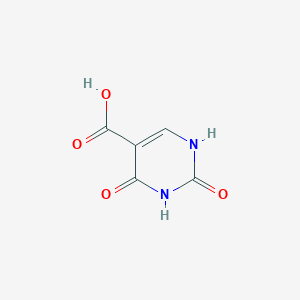

Below is a diagram illustrating the chemical structure of 2,4-dihydroxypyrimidine-5-carboxylic acid in its common tautomeric form, uracil-5-carboxylic acid.

Caption: Chemical structure of uracil-5-carboxylic acid.

Synthesis of 2,4-Dihydroxypyrimidine-5-carboxylic Acid

The synthesis of 2,4-dihydroxypyrimidine-5-carboxylic acid can be achieved through several routes. Historically, a common approach involves a multi-step condensation reaction.[2] This typically starts with urea and a substituted dicarbonyl compound, followed by cyclization and oxidation to yield the final carboxylated pyrimidine structure.[2]

More recently, enzymatic synthesis has been explored. For instance, 2,4-dihydroxypyrimidine-5-carboxylic acid has been obtained from 5-formyluracil through the action of the enzyme thymine 7-hydroxylase.[3][9][10]

A generalized synthetic workflow is outlined below:

Caption: Generalized workflow for the chemical synthesis of 2,4-dihydroxypyrimidine-5-carboxylic acid.

While specific, detailed experimental protocols from peer-reviewed literature are proprietary and require access to specialized databases, the general steps involved in a classical synthesis are as follows.

General Experimental Protocol (Illustrative)

Materials:

-

Urea

-

A suitable dicarbonyl compound (e.g., a derivative of malonic acid)

-

Strong base (e.g., sodium ethoxide)

-

Solvent (e.g., ethanol)

-

Oxidizing agent

-

Acid for neutralization

Procedure:

-

Condensation: Urea and the dicarbonyl compound are reacted in the presence of a strong base in an appropriate solvent. This reaction forms a pyrimidine ring precursor.

-

Cyclization: The reaction mixture is heated to facilitate the cyclization of the intermediate to form the pyrimidine ring.

-

Oxidation: The pyrimidine intermediate is then oxidized to introduce the desired functional groups.

-

Purification: The crude product is purified, typically by recrystallization, after acidification and precipitation.

Table 2: Illustrative Reaction Parameters

| Parameter | Typical Range/Condition |

| Reaction Temperature | 50 - 100 °C |

| Reaction Time | 2 - 24 hours |

| pH | Basic for condensation, acidic for workup |

| Yield | Variable, dependent on specific reagents and conditions |

Applications in Research and Drug Development

2,4-Dihydroxypyrimidine-5-carboxylic acid is a valuable building block in medicinal chemistry and other chemical industries.[2]

-

Synthesis of Bioactive Molecules: It is a key precursor for the synthesis of various biologically active compounds, including antiviral and anticancer agents.[2] Its structure allows for modifications at the N1 and N3 positions of the pyrimidine ring, as well as at the carboxylic acid group, enabling the creation of diverse chemical libraries for drug screening. It has been used to synthesize N1-alkylated uracil derivatives.[3][9]

-

Chemical Industry: Beyond pharmaceuticals, it is utilized in the preparation of dyes, agrochemicals, and other specialty reagents.[2]

-

Analytical Chemistry: It has been employed in the development of a highly sensitive analytical method for the visual sensing of melamine at the parts-per-billion level, based on gold nanoparticles.[3][10]

-

Biochemical Research: The enzymatic conversion of 2,4-dihydroxypyrimidine-5-carboxylic acid to uracil by enzymes from organisms like Neurospora crassa is a subject of biochemical investigation.[5]

The following diagram illustrates the logical relationship of its applications:

Caption: Key application areas of 2,4-dihydroxypyrimidine-5-carboxylic acid.

References

- 1. 2,4-dihydroxypyrimidine-5-carboxylic acid [stenutz.eu]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,4-Dihydroxypyrimidine-5-carboxylic acid | 23945-44-0 [chemicalbook.com]

- 4. 101.200.202.226 [101.200.202.226]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. CAS RN 23945-44-0 | Fisher Scientific [fishersci.com]

- 8. Uracil-5-carboxylic acid(23945-44-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 9. 2,4-Dihydroxypyrimidine-5-carboxylic acid | TargetMol [targetmol.com]

- 10. 2,4-二羟基嘧啶-5-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Uracil-5-carboxylic Acid (CAS: 23945-44-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uracil-5-carboxylic acid, also known as iso-orotic acid or 5-carboxyuracil, is a pyrimidine derivative characterized by a carboxylic acid group at the fifth position of the uracil ring.[1][2] This compound serves as a key intermediate in nucleic acid metabolism and has garnered significant interest in pharmaceutical research for its role as a building block in the synthesis of nucleoside analogs and its potential as a biomarker.[1][3] Its involvement in pyrimidine degradation pathways and its interaction with critical enzymes make it a subject of study in oncology, particularly concerning fluoropyrimidine-based chemotherapy. This guide provides a comprehensive overview of its chemical properties, biological significance, synthesis, and analytical methods.

Chemical and Physical Properties

Uracil-5-carboxylic acid is typically a white to very slightly yellow crystalline powder.[2][4][5] It is stable under standard conditions and soluble in various organic solvents like DMSO, DMF, and acetone, while being sparingly soluble in water.[2][3][4]

Table 1: Physicochemical Properties of Uracil-5-carboxylic Acid

| Property | Value | References |

| CAS Number | 23945-44-0 | [2] |

| Molecular Formula | C₅H₄N₂O₄ | |

| Molecular Weight | 156.10 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [4][5] |

| Melting Point | 283 °C (decomposes) | |

| pKa | 2.60 | [2] |

| Solubility | Soluble in acetone, alcohols, DMSO, DMF; Very soluble in water. | [2][4] |

| EINECS Number | 245-947-2 | [2] |

| InChI Key | ZXYAAVBXHKCJJB-UHFFFAOYSA-N | |

| SMILES String | OC(=O)C1=CNC(=O)NC1=O |

Table 2: Synonyms and Identifiers

| Type | Identifier | References |

| Systematic Name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | [2] |

| Common Synonyms | 5-Carboxyuracil, Isoorotic acid | [2][5] |

| PubChem CID | 90301 | [3] |

| MDL Number | MFCD00006023 |

Safety and Handling

Uracil-5-carboxylic acid is considered hazardous and may cause skin, eye, and respiratory irritation.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[7] Work should be conducted in a well-ventilated area or under a fume hood.[7]

Table 3: GHS Hazard Information

| Hazard | Statement | Precautionary Measures | References |

| Pictogram | GHS07 (Exclamation Mark) | - | |

| Signal Word | Warning | - | [6] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection. | [5] |

| Stability | Stable under normal temperatures and pressures. | Avoid strong oxidizing agents. | [2][8] |

| Decomposition | Hazardous decomposition products include carbon oxides and nitrogen oxides. | - | [2][6] |

Biological Role and Signaling Pathways

Uracil-5-carboxylic acid is a key metabolite in the catabolism of pyrimidine bases. It is an intermediate in the enzymatic pathway that degrades uracil. Furthermore, its structural similarity to uracil and its derivatives makes it relevant in the context of cancer chemotherapy, particularly with drugs like 5-fluorouracil (5-FU).

Pyrimidine Catabolism

Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the breakdown of uracil and thymine.[9][10] Uracil is first converted to 5,6-dihydrouracil by DPD. Subsequent enzymatic steps lead to the formation of intermediates, including Uracil-5-carboxylic acid, which is ultimately converted to uracil by uracil-5-carboxylate decarboxylase.[11][12]

Deficiencies in the DPD enzyme, often due to genetic variations in the DPYD gene, can lead to severe, life-threatening toxicity in patients treated with fluoropyrimidine drugs like 5-FU and capecitabine, as the drugs are not properly metabolized and accumulate in the body.[13][14]

Caption: Metabolic pathway of uracil and 5-FU catabolism.

Role as a Biomarker

Elevated levels of Uracil-5-carboxylic acid can be indicative of oxidative stress and DNA damage.[1] Its accumulation may serve as a potential biomarker for ongoing cellular stress or impaired DNA repair mechanisms, with links observed in conditions like cancer and neurodegenerative diseases.[1]

Experimental Protocols

Detailed and validated protocols are essential for reproducible research. The following sections outline representative methods for the synthesis and analysis of Uracil-5-carboxylic acid.

Synthesis Protocol

Uracil-5-carboxylic acid can be synthesized from 5-formyluracil through enzymatic action. A general chemical synthesis approach involves the carboxylation of uracil, though specific, high-yield methods are often proprietary. A representative, generalized procedure based on common organic chemistry principles is provided below.

Objective: To synthesize Uracil-5-carboxylic acid from a suitable uracil precursor.

Materials:

-

6-Aminouracil

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Hydrochloric Acid (HCl)

-

Water

-

Ethanol

-

Filtration apparatus

-

Reaction vessel with reflux condenser and magnetic stirrer

Procedure:

-

Nitrosation: Suspend 6-aminouracil (1 equivalent) in water.[15]

-

Add a catalytic amount of glacial acetic acid to the suspension.[15]

-

Prepare a solution of sodium nitrite (1 equivalent) in water.[15]

-

Slowly add the sodium nitrite solution to the 6-aminouracil suspension while stirring at room temperature.[15]

-

Continue stirring for approximately 30-60 minutes to form the 6-amino-5-nitrosouracil intermediate.[15]

-

Cyclization/Rearrangement (Conceptual): The intermediate can then undergo further reactions, such as refluxing in an acidic medium, to facilitate cyclization and rearrangement to form the fused carboxylic acid ring structure. Note: This step is a simplification, as direct conversion is complex. Literature methods often involve multi-step syntheses from different precursors.[15][16]

-

Isolation: After the reaction is complete (monitored by TLC), cool the mixture.

-

The solid product precipitate is collected by vacuum filtration.

-

Purification: Wash the crude product with cold water, followed by cold ethanol, to remove unreacted starting materials and byproducts.

-

Recrystallize the solid from a suitable solvent system (e.g., DMF/ethanol) to obtain pure Uracil-5-carboxylic acid.[15]

-

Dry the final product under a vacuum.

Caption: General workflow for the synthesis and purification of Uracil-5-carboxylic acid.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Quantification of Uracil-5-carboxylic acid in biological or chemical samples is crucial and is commonly achieved using reverse-phase HPLC with UV detection.[1][17]

Objective: To detect and quantify Uracil-5-carboxylic acid using HPLC.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Mobile Phase A: Water with 0.1% formic acid[17]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[17]

-

Uracil-5-carboxylic acid standard

-

Sample for analysis (e.g., extracted from biological matrix)

Procedure:

-

Standard Preparation: Prepare a stock solution of Uracil-5-carboxylic acid in a suitable solvent (e.g., DMSO or mobile phase). Create a series of calibration standards by serial dilution.

-

Sample Preparation: Extract Uracil-5-carboxylic acid from the sample matrix. This may involve protein precipitation (e.g., with ammonium sulfate) followed by solid-phase extraction (SPE) for cleanup.[19]

-

HPLC Method:

-

Column: C18 reversed-phase[17]

-

Mobile Phase: A gradient of water/acetonitrile containing 0.1% formic acid.[17] For example, a gradient from 5% to 95% Acetonitrile over 15-20 minutes.

-

Flow Rate: 0.8 - 1.0 mL/min[17]

-

Column Temperature: 25-35 °C[17]

-

Detection: UV at approximately 260 nm, which is near the absorbance maximum for the uracil ring.[17]

-

Injection Volume: 10-20 µL

-

-

Analysis:

-

Inject the prepared standards to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared samples.

-

Identify the Uracil-5-carboxylic acid peak in the sample chromatogram by comparing its retention time with the standard.

-

Quantify the amount of Uracil-5-carboxylic acid in the sample by interpolating its peak area on the calibration curve.

-

For higher sensitivity and specificity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1]

Applications in Research and Drug Development

Uracil-5-carboxylic acid and its derivatives are valuable in several areas of research:

-

Anticancer and Antiviral Research: As a uracil analog, it serves as a scaffold for creating novel compounds with potential antitumor or antiviral activities.[3][20] Modifications at various positions on the pyrimidine ring can lead to derivatives with enhanced bioactivity and selectivity.[20]

-

Enzyme Inhibition Studies: It can be used to study the kinetics and inhibition of enzymes in the pyrimidine metabolic pathway, such as dihydropyrimidine dehydrogenase (DPD).[9][21] Understanding these interactions is critical for developing DPD inhibitors to improve the efficacy and reduce the toxicity of drugs like 5-FU.[10]

-

Biomarker Discovery: Its presence in biological fluids can be quantified to assess levels of oxidative stress and nucleic acid damage, making it a candidate biomarker for various diseases.[1]

-

Analytical Chemistry: It has been used as a component in analytical methods, for instance, in the visual sensing of melamine based on gold nanoparticles.

References

- 1. Uracil-5-Carboxylic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Uracil-5-carboxylic acid(23945-44-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 101.200.202.226 [101.200.202.226]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. fishersci.com [fishersci.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. carlroth.com [carlroth.com]

- 9. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Uracil-5-carboxylate decarboxylase - Wikipedia [en.wikipedia.org]

- 13. cancerresearchuk.org [cancerresearchuk.org]

- 14. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]

- 15. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]

- 16. US3138596A - 6-uracil-carboxylic acid derivatives and process of preparing same - Google Patents [patents.google.com]

- 17. Uracil HPLC Analysis_ Trusted Techniques for Industrial Labs-pharma ingredients [hbgxchemical.com]

- 18. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

- 19. mdpi.com [mdpi.com]

- 20. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enhancing 5-fluorouracil cytotoxicity by inhibiting dihydropyrimidine dehydrogenase activity with uracil in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Isoorotic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoorotic acid, systematically known as uracil-5-carboxylic acid or 2,4-dihydroxypyrimidine-5-carboxylic acid, is a pyrimidine derivative of significant interest in biochemical research and as a building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of the core physical and chemical properties of isoorotic acid. It includes a compilation of quantitative data, detailed experimental protocols for property determination, and visual representations of relevant biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.

Introduction

Isoorotic acid is an isomer of the biologically important orotic acid (uracil-6-carboxylic acid), a key intermediate in the de novo biosynthesis of pyrimidines. While not a direct intermediate in this primary metabolic pathway, isoorotic acid serves as a valuable synthon for the preparation of various modified nucleoside analogs and other heterocyclic compounds. Its chemical functionality, featuring a carboxylic acid group and a uracil moiety, allows for diverse chemical transformations, making it a versatile tool in medicinal chemistry and drug discovery. Understanding its fundamental physical and chemical properties is crucial for its effective application in research and development.

Physical and Chemical Properties

The physical and chemical characteristics of isoorotic acid are summarized in the tables below. These properties are essential for its handling, characterization, and application in experimental settings.

General and Physical Properties

| Property | Value | Reference(s) |

| Systematic Name | 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | [1] |

| Common Names | Isoorotic acid, Uracil-5-carboxylic acid, 5-Carboxyuracil | [1] |

| CAS Number | 23945-44-0 | [1] |

| Molecular Formula | C₅H₄N₂O₄ | [1] |

| Molecular Weight | 156.10 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 283 °C (decomposes) | |

| Boiling Point | Decomposes upon heating | |

| pKa | Data not readily available for isoorotic acid. For the isomeric orotic acid, pKa1 = 2.07 and pKa2 = 9.45. |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL (192.18 mM) | |

| Ethanol | Insoluble | |

| Acetone | Soluble | |

| Alcohols | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Tetrahydrofuran (THF) | Soluble |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of isoorotic acid.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point of isoorotic acid using a capillary melting point apparatus.

Materials:

-

Isoorotic acid (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry isoorotic acid is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[2]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a moderate rate until the temperature is approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate temperature measurement.[2]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as a range. For isoorotic acid, decomposition is observed at the melting point.[3]

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of isoorotic acid in a given solvent (e.g., water, DMSO).

Materials:

-

Isoorotic acid

-

Solvent of interest

-

Small vials or flasks with closures

-

Shaker or agitator at a constant temperature

-

Analytical balance

-

Filtration or centrifugation equipment

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Sample Preparation: An excess amount of isoorotic acid is added to a known volume of the solvent in a vial.[4][5]

-

Equilibration: The vial is sealed and agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: The suspension is allowed to settle, followed by filtration through a suitable membrane filter (e.g., 0.45 µm) or centrifugation to separate the undissolved solid from the saturated solution.[6]

-

Quantification: The concentration of isoorotic acid in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of isoorotic acid by potentiometric titration.

Materials:

-

Isoorotic acid

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Deionized water (carbonate-free)

Procedure:

-

Sample Preparation: A known amount of isoorotic acid is dissolved in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).[1][7]

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.

-

Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[1][7]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point).[8]

Spectral Data

The following sections provide representative spectral data for isoorotic acid, which are crucial for its identification and structural elucidation.

UV-Vis Spectroscopy

Experimental Protocol: A solution of isoorotic acid is prepared in a suitable solvent (e.g., water at a specific pH, or ethanol). The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm, against a solvent blank.

Interpretation: The UV-Vis spectrum of isoorotic acid is expected to show absorption maxima characteristic of the uracil chromophore. For the related orotic acid in water at pH 3, absorption maxima are observed at 280 nm and 310 nm.[9]

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum of solid isoorotic acid can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the solid sample is placed directly on the ATR crystal.

Interpretation: The IR spectrum will show characteristic absorption bands for the functional groups present in isoorotic acid. Key expected absorptions include:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

C=O stretch (carbonyl groups of uracil and carboxylic acid): Strong absorptions around 1650-1750 cm⁻¹

-

N-H stretch: Bands in the region of 3100-3500 cm⁻¹

-

C=C stretch: Absorption around 1600-1650 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: A solution of isoorotic acid is prepared in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.

¹H NMR Interpretation: The ¹H NMR spectrum will show signals corresponding to the different protons in the molecule. Expected signals include:

-

A signal for the proton at the C6 position of the uracil ring.

-

Signals for the N-H protons of the uracil ring.

-

A signal for the carboxylic acid proton (which may be broad and exchangeable).

¹³C NMR Interpretation: The ¹³C NMR spectrum will show signals for each unique carbon atom. Expected signals include:

-

Signals for the carbonyl carbons of the uracil ring and the carboxylic acid.

-

Signals for the sp²-hybridized carbons of the uracil ring.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectra can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample is dissolved in a suitable solvent and infused into the mass spectrometer.

Interpretation: The mass spectrum will show the molecular ion peak ([M+H]⁺ or [M-H]⁻ in ESI) corresponding to the molecular weight of isoorotic acid (156.10 g/mol ). Fragmentation patterns can provide further structural information.

Signaling Pathways and Experimental Workflows

De Novo Pyrimidine Biosynthesis Pathway

While isoorotic acid is not a direct intermediate, its isomer, orotic acid, is central to the de novo synthesis of pyrimidine nucleotides. Understanding this pathway provides context for the biological relevance of related pyrimidine carboxylic acids.

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Experimental Workflow: Synthesis of N1-Alkylated Uracil Derivatives

Isoorotic acid is a valuable starting material for the synthesis of N1-substituted uracil derivatives, which are of interest in medicinal chemistry.

Caption: Synthesis of N1-Alkylated Uracil Derivatives.

Experimental Workflow: Detection of Melamine

Isoorotic acid has been utilized in the development of analytical methods for the detection of melamine in various matrices.

Caption: Melamine Detection using Isoorotic Acid.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of isoorotic acid, along with experimental protocols for their determination and illustrative diagrams of relevant biochemical pathways and experimental workflows. The compiled data and methodologies are intended to support researchers and scientists in the effective utilization of isoorotic acid in their laboratory work, particularly in the fields of synthetic chemistry, analytical chemistry, and drug development.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. bioassaysys.com [bioassaysys.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Improved synthesis of N1-substituted orotic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2,4-Dihydroxypyrimidine-5-carboxylic Acid in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2,4-dihydroxypyrimidine-5-carboxylic acid, also known as uracil-5-carboxylic acid or isoorotic acid, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. This document consolidates available data, presents experimental protocols for solubility determination, and visualizes relevant biochemical and synthetic pathways.

Introduction

2,4-Dihydroxypyrimidine-5-carboxylic acid (CAS No. 23945-44-0) is a pyrimidine derivative that serves as a key intermediate in various biological and synthetic processes. It is a metabolite found in living organisms and is also utilized as a building block in the synthesis of more complex molecules, such as N1-alkylated uracil derivatives.[1] An understanding of its solubility in commonly used solvents is critical for a wide range of applications, including drug discovery, biochemical assays, and synthetic chemistry.

Physicochemical Properties

-

Molecular Formula: C₅H₄N₂O₄

-

Molecular Weight: 156.10 g/mol

-

Appearance: White to slightly yellow crystalline powder.[2]

-

pKa: The acidity of the carboxylic acid group significantly influences its solubility in aqueous solutions. The predicted pKa for this group is approximately 5.08 ± 0.20.[2] Another source reports a pKa of 2.60.[3]

Solubility Data

The solubility of 2,4-dihydroxypyrimidine-5-carboxylic acid varies significantly between the polar aprotic solvent DMSO and the polar protic solvent water.

Solubility in DMSO

2,4-Dihydroxypyrimidine-5-carboxylic acid exhibits high solubility in DMSO. However, it is noted that the presence of moisture in DMSO can reduce solubility, and therefore the use of fresh, anhydrous DMSO is recommended.[4] To facilitate dissolution, methods such as sonication or gentle warming may be employed.

| Solubility (mg/mL) | Molar Concentration (mM) | Conditions | Source |

| 31 | 198.59 | Fresh DMSO recommended | [4] |

| 30 | 192.18 | Sonication recommended | [5] |

| 25 | 160.15 | Ultrasonic and warming to 60°C recommended | |

| "Soluble" | - | Not specified | [2][6] |

Solubility in Water

The aqueous solubility of 2,4-dihydroxypyrimidine-5-carboxylic acid is a complex topic, with conflicting reports in the literature. This variability is primarily attributed to the compound's carboxylic acid functionality and its ionization state at different pH values.

In acidic to neutral pH, the compound exists predominantly in its less soluble, protonated form. As the pH increases above the pKa of the carboxylic acid, the compound deprotonates to form the more soluble carboxylate salt. This pH-dependent solubility is a critical consideration for in-vitro and in-vivo studies.

| Solubility (mg/mL) | Molar Concentration (mM) | Conditions | Source |

| 1.8 | ~11.53 | 20 °C | [2][7] |

| < 0.1 | < 0.64 | Insoluble | |

| "Very soluble" | - | Not specified | [3] |

| "Sparingly soluble" | - | Not specified | [8] |

| - | 10 | 0.01 M | [8] |

| "Insoluble" | - | Not specified | [4] |

The significant discrepancies in reported aqueous solubility highlight the importance of specifying the pH of the solution when discussing or determining the solubility of this compound. The term "very soluble" likely refers to its solubility in alkaline solutions, where it readily forms a salt.[9] Conversely, reports of "insoluble" or "sparingly soluble" likely pertain to neutral or acidic aqueous conditions.

Experimental Protocols for Solubility Determination

The following are generalized protocols for determining the solubility of 2,4-dihydroxypyrimidine-5-carboxylic acid. These can be adapted based on specific laboratory equipment and requirements.

Shake-Flask Method for Aqueous Solubility

This method is considered the gold standard for determining thermodynamic solubility.

-

Preparation of Saturated Solution: Add an excess amount of 2,4-dihydroxypyrimidine-5-carboxylic acid to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at a specific pH) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear supernatant.

-

Quantification: Accurately dilute a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Kinetic Solubility Determination in DMSO/Aqueous Buffer

This method is often used in high-throughput screening to assess the solubility of a compound upon its addition from a DMSO stock solution into an aqueous buffer.

-

Preparation of DMSO Stock Solution: Prepare a high-concentration stock solution of 2,4-dihydroxypyrimidine-5-carboxylic acid in anhydrous DMSO (e.g., 10-20 mg/mL).

-

Addition to Aqueous Buffer: Add a small volume of the DMSO stock solution to a larger volume of the desired aqueous buffer (e.g., pH 7.4) while vortexing. The final DMSO concentration should typically be low (e.g., <1-2%) to minimize its effect on solubility.

-

Precipitation Detection: Observe the solution for the formation of a precipitate, which can be done visually or by measuring turbidity using a nephelometer or a plate reader.

-

Solubility Estimation: The kinetic solubility is the highest concentration of the compound that does not produce a precipitate under these conditions.

Relevant Workflows and Pathways

The solubility of 2,4-dihydroxypyrimidine-5-carboxylic acid is a key parameter in its biological and synthetic applications.

Enzymatic Conversion to Uracil

2,4-Dihydroxypyrimidine-5-carboxylic acid can be enzymatically converted to uracil, a fundamental component of ribonucleic acid (RNA).[1] This decarboxylation reaction is an important step in pyrimidine metabolism.

Caption: Enzymatic conversion of 2,4-dihydroxypyrimidine-5-carboxylic acid.

Synthesis of N1-Alkylated Uracil Derivatives

2,4-Dihydroxypyrimidine-5-carboxylic acid serves as a precursor in the chemical synthesis of N1-alkylated uracil derivatives, which are of interest in medicinal chemistry.

Caption: Synthesis of N1-alkylated uracil derivatives.

References

- 1. 2,4-Dihydroxypyrimidine-5-carboxylic acid | 23945-44-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. OROTIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. targetmol.com [targetmol.com]

- 6. 101.200.202.226 [101.200.202.226]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Endogenous Metabolite 2,4-Dihydroxypyrimidine-5-carboxylic Acid (Orotic Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxypyrimidine-5-carboxylic acid, more commonly known as orotic acid (OA), is a critical intermediate in the de novo biosynthesis of pyrimidine nucleotides.[1] Historically referred to as vitamin B13, it is now understood to be a non-essential nutrient synthesized endogenously.[2][3] Orotic acid plays a central role in cellular metabolism, and its dysregulation is implicated in several metabolic disorders.[1][4] This technical guide provides a comprehensive overview of the biochemistry, physiological roles, and pathological significance of orotic acid, with a focus on quantitative data, experimental protocols, and signaling pathways relevant to researchers and drug development professionals.

Biochemical Synthesis and Metabolism

Orotic acid is a key intermediate in the multi-step enzymatic pathway of de novo pyrimidine synthesis. This pathway is essential for the production of uridine, cytidine, and thymidine nucleotides, which are fundamental building blocks for RNA and DNA.[5][6]

The synthesis of orotic acid begins with the formation of carbamoyl phosphate from glutamine, CO2, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II) in the cytosol.[7] Carbamoyl phosphate then condenses with aspartate to form carbamoyl aspartate, which is subsequently converted to dihydroorotate.[7] Dihydroorotate is then oxidized to orotic acid by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2][8] Orotic acid is then converted to orotidine-5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase (OPRT), which is part of the bifunctional enzyme UMP synthase. Finally, OMP is decarboxylated by OMP decarboxylase, the other enzymatic activity of UMP synthase, to yield uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[7][9]

The regulation of this pathway is tightly controlled, primarily through feedback inhibition of CPS II by uridine triphosphate (UTP).[7][10]

Signaling Pathway: De Novo Pyrimidine Biosynthesis

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Physiological and Pathological Roles

Normal Physiological Function

Under normal conditions, orotic acid is maintained at low physiological concentrations, serving as a transient intermediate in nucleotide synthesis.[11] It is essential for cell growth and proliferation due to its role in providing precursors for DNA and RNA.[12] Orotic acid is also involved in the metabolism of folic acid and vitamin B12 and may facilitate the transport of minerals across cell membranes.[13]

Orotic Aciduria

A buildup of orotic acid can lead to a rare genetic disorder called orotic aciduria.[2] This condition is typically caused by a deficiency in the bifunctional enzyme UMP synthase, which leads to the accumulation and excessive excretion of orotic acid in the urine.[8][9] There are two main types:

-

Type I Orotic Aciduria: A severe deficiency of both orotate phosphoribosyltransferase and orotidine 5'-phosphate decarboxylase activities of UMP synthase.[9]

-

Type II Orotic Aciduria: A deficiency in only the orotidine 5'-phosphate decarboxylase activity.[9]

Clinical manifestations of orotic aciduria include megaloblastic anemia that is unresponsive to vitamin B12 or folic acid, failure to thrive, developmental delays, and crystalluria (orotic acid crystals in the urine).[8][9][14] Treatment involves the administration of uridine, which bypasses the enzymatic block and provides a source for pyrimidine synthesis.[9][15]

Urea Cycle Disorders

Elevated levels of orotic acid are also a key diagnostic marker for certain urea cycle disorders, particularly Ornithine Transcarbamylase (OTC) deficiency.[2][16] In OTC deficiency, the accumulation of carbamoyl phosphate in the mitochondria leads to its overflow into the cytosol, where it enters the pyrimidine synthesis pathway, resulting in a significant increase in orotic acid production and excretion.[16][17] Differentiating between orotic aciduria and urea cycle disorders is crucial for appropriate management. A key distinguishing feature is the presence of hyperammonemia in urea cycle disorders, which is absent in hereditary orotic aciduria.[9]

Signaling Pathway: Link Between Urea Cycle Deficiency and Orotic Aciduria

Caption: Link between Urea Cycle Deficiency and Orotic Aciduria.

Quantitative Data

The concentration of orotic acid in biological fluids is a critical diagnostic indicator. The following tables summarize typical concentrations in healthy individuals and in patients with relevant metabolic disorders.

| Biological Matrix | Population | Concentration Range | Reference |

| Plasma | Healthy Children (n=20) | < 0.69 µM | [11] |

| Dried Blood Spots (DBS) | Healthy Children (n=20) | < 0.82 µM | [11] |

| Dried Blood Spots (DBS) | Normal Newborns (n=1514) | 0.59 - 2.61 µmol/l | [17] |

| Urine | Healthy Children (n=20) | 0.2 - 1.4 mmol/mol of creatinine | [11] |

Table 1: Orotic Acid Concentrations in Healthy Individuals

| Condition | Biological Matrix | Patient | Concentration | Reference |

| Citrullinemia | Plasma | 1 | 133 µM | [11] |

| Citrullinemia | Dried Blood Spots (DBS) | 1 | 39 µM | [11] |

| HHH Syndrome* | Urine | 1 | 9.1 mmol/mol of creatinine | [11] |

| Orotic Aciduria | Urine | - | Up to 1.5 g/day | [14] |

*Hyperammonemia-Hyperornithinemia-Homocitrullinemia Syndrome Table 2: Orotic Acid Concentrations in Pathological Conditions

Experimental Protocols

Quantification of Orotic Acid in Biological Samples by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of orotic acid in various biological matrices.[11][18][19]

Sample Preparation (Urine) [19][20]

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to pellet any precipitate.

-

Dilute the supernatant 1:20 with water containing 0.1% formic acid.

-

For quantitative analysis using a stable isotope dilution method, add an internal standard (e.g., [1,3-¹⁵N₂]orotic acid) to the diluted sample.

-

Filter the diluted sample through a 0.45 µm syringe filter.

-

Inject a small volume (e.g., 2 µL) into the LC-MS/MS system.

LC-MS/MS Analysis [19]

-

Chromatography: Utilize a suitable column (e.g., C8) with a mobile phase gradient (e.g., acetonitrile and water with a modifier like formic acid or ammonium acetate) to achieve chromatographic separation.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode. The transition for orotic acid is typically m/z 155 -> 111.

-

Quantification: Generate a calibration curve using standards of known orotic acid concentrations. The concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow: LC-MS/MS Analysis of Orotic Acid

Caption: Experimental Workflow for LC-MS/MS Analysis of Orotic Acid.

Induction of a Fatty Liver Model in Rats using Orotic Acid

Dietary administration of orotic acid to rats is a well-established method for inducing a model of non-alcoholic fatty liver disease (NAFLD).[21]

Protocol [21]

-

Animals: Use male rats of a suitable strain (e.g., Sprague-Dawley).

-

Acclimation: Acclimate the animals to the housing conditions for at least one week.

-

Diet Preparation: Prepare a purified diet (e.g., AIN-93G) supplemented with 1% (w/w) orotic acid. Ensure thorough mixing for uniform distribution.

-

Experimental Groups:

-

Control Group: Feed the standard purified diet.

-

Orotic Acid Group: Feed the 1% orotic acid-supplemented diet.

-

-

Feeding Period: Provide the respective diets and water ad libitum for a specified period (e.g., 2-4 weeks).

-

Monitoring: Regularly monitor body weight and food intake.

-

Sample Collection: At the end of the experimental period, euthanize the rats and collect blood for serum lipid analysis and liver tissue for histological and biochemical analysis (e.g., triglyceride content).

Conclusion

2,4-Dihydroxypyrimidine-5-carboxylic acid is a pivotal metabolite in pyrimidine biosynthesis with significant implications for human health and disease. Its quantification in biological fluids serves as a crucial diagnostic marker for hereditary orotic aciduria and certain urea cycle disorders. Furthermore, its ability to induce hepatic steatosis in animal models provides a valuable tool for research into the pathogenesis and treatment of NAFLD. This guide provides a foundational resource for researchers, scientists, and drug development professionals to understand and investigate the multifaceted roles of orotic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. Orotic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Orotic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. davuniversity.org [davuniversity.org]

- 8. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]

- 9. Orotic aciduria - Wikipedia [en.wikipedia.org]

- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 11. Orotic acid quantification in dried blood spots and biological fluids by hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Polarized Light Gallery - Orotic Acid [micro.magnet.fsu.edu]

- 14. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]

- 15. Orotic aciduria | Research Starters | EBSCO Research [ebsco.com]

- 16. Orotic acid excretion and arginine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of an assay to simultaneously measure orotic acid, amino acids, and acylcarnitines in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analytical methods for measuring orotic acid levels in biological samples [cds-bsx.com]

- 19. Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. flore.unifi.it [flore.unifi.it]

- 21. benchchem.com [benchchem.com]

The Biological Significance of Uracil-5-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uracil-5-carboxylic acid, also known as isoorotic acid, is a pyrimidine derivative that plays a crucial role as a metabolic intermediate in select biological pathways. While not as universally central as other pyrimidine bases, its involvement in a specialized thymidine salvage pathway in certain fungi and its intriguing connection to the vital process of active DNA demethylation in mammals have positioned it as a molecule of significant interest. This technical guide provides an in-depth exploration of the biological roles of uracil-5-carboxylic acid, detailing its metabolic context, the enzymes that act upon it, and its potential implications in broader biological processes. This document summarizes available quantitative data, provides detailed experimental protocols for its study, and visualizes its associated pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Uracil-5-carboxylic acid (5caU) is a modified uracil base with a carboxyl group at the fifth position of the pyrimidine ring. It is recognized as an intermediate in specialized metabolic pathways, most notably the thymidine salvage pathway found in some lower eukaryotes, such as the fungus Neurospora crassa. In this pathway, thymine is progressively oxidized to 5-hydroxymethyluracil, 5-formyluracil, and finally uracil-5-carboxylic acid, which is then decarboxylated to uracil.[1][2]

More recently, the enzymatic machinery that processes uracil-5-carboxylic acid has drawn considerable attention due to its mechanistic parallels with the proposed pathways of active DNA demethylation in mammals. The ten-eleven translocation (TET) family of enzymes oxidizes 5-methylcytosine (5mC) in DNA to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[3] The subsequent removal of the carboxyl group from 5caC to yield cytosine is a critical step in restoring the unmethylated state. The enzyme responsible for the decarboxylation of uracil-5-carboxylic acid, isoorotate decarboxylase, serves as a functional and mechanistic analogue for a putative DNA decarboxylase that may act on 5caC.[4][5]

This guide will delve into the known biological roles of uracil-5-carboxylic acid, presenting the current understanding of its metabolism and enzymatic regulation.

Metabolic Pathways Involving Uracil-5-Carboxylic Acid

Uracil-5-carboxylic acid is primarily involved in two key biological contexts: the thymidine salvage pathway in fungi and as a mechanistic analogue in the study of active DNA demethylation in mammals.

Fungal Thymidine Salvage Pathway

In organisms like Neurospora crassa, the thymidine salvage pathway allows for the conversion of thymidine to uridine, a process that involves the demethylation of the thymine base. This pathway is distinct from the more common nucleotide salvage pathways. The final step of this pathway is the non-oxidative decarboxylation of uracil-5-carboxylic acid to uracil, catalyzed by the enzyme uracil-5-carboxylate decarboxylase (also known as isoorotate decarboxylase).[1][2]

Analogy to Active DNA Demethylation

Active DNA demethylation is a fundamental epigenetic process in mammals. It involves the sequential oxidation of 5-methylcytosine (5mC) by TET enzymes to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[3] The final step to regenerate cytosine from 5caC is thought to occur via a decarboxylation reaction. While a dedicated DNA decarboxylase for 5caC has not been definitively identified in mammals, the enzymatic reaction of uracil-5-carboxylate decarboxylase provides a compelling model for this critical biological step.[4][5]

Enzymology of Uracil-5-Carboxylic Acid Metabolism

The primary enzyme responsible for the metabolism of uracil-5-carboxylic acid is uracil-5-carboxylate decarboxylase (EC 4.1.1.66), also known as isoorotate decarboxylase.[6]

Uracil-5-Carboxylate Decarboxylase

This enzyme catalyzes the final step in the fungal thymidine salvage pathway, converting uracil-5-carboxylic acid into uracil and carbon dioxide.[6] It belongs to the lyase family, specifically the carboxy-lyases that cleave carbon-carbon bonds.[6] Studies have shown that this enzyme is metal-dependent, with catalytically relevant ions being Mn²⁺ rather than the previously assumed Zn²⁺.[7][8] The catalytic mechanism is proposed to proceed via a (reverse) electrophilic aromatic substitution with the formation of CO₂.[7][8]

Quantitative Data

Quantitative data on the kinetics of uracil-5-carboxylate decarboxylase and the cellular concentrations of its substrate are limited. The following table summarizes the available information.

| Parameter | Value | Organism/System | Reference |

| Enzyme Kinetics of a Related Decarboxylase (Salicylic Acid Decarboxylase) | |||

| Km | (1.1 ± 0.1) x 10⁻³ M | - | [1] |

| kcat | 3.6 ± 0.2 s⁻¹ | - | [1] |

| Cellular Concentrations | |||

| Orotic Acid (related pyrimidine precursor) | 28.5 µg/g wet tissue (synthesized in 90 min) | Bovine Mammary Tissue | [9] |

Experimental Protocols

Quantification of Uracil-5-Carboxylic Acid in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of uracil-5-carboxylic acid in cellular or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is adapted from established protocols for similar polar metabolites.[10][11][12]

5.1.1. Materials

-

Uracil-5-carboxylic acid standard

-

Stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled uracil-5-carboxylic acid)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Biological sample (cell pellet or tissue homogenate)

-

Microcentrifuge tubes

-

LC-MS/MS system with a suitable C18 or HILIC column

5.1.2. Sample Preparation

-

Extraction:

-

To a pre-weighed cell pellet or tissue homogenate, add a cold extraction solvent (e.g., 80% methanol) containing the internal standard at a known concentration.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 20 minutes to allow for complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

Supernatant Collection:

-

Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

-

Reconstitution:

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

-

Vortex and centrifuge to pellet any insoluble material.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

5.1.3. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Use a reverse-phase C18 column or a HILIC column for separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Develop a gradient elution method to achieve optimal separation of uracil-5-carboxylic acid from other matrix components.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Use multiple reaction monitoring (MRM) for quantification. Determine the precursor and product ion transitions for both uracil-5-carboxylic acid and its internal standard.

-

5.1.4. Data Analysis

-

Generate a standard curve using known concentrations of the uracil-5-carboxylic acid standard.

-

Quantify the amount of uracil-5-carboxylic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Enzymatic Assay for Uracil-5-Carboxylate Decarboxylase Activity

This protocol describes a radioactivity-based assay to measure the activity of uracil-5-carboxylate decarboxylase by quantifying the release of ¹⁴CO₂ from [carboxy-¹⁴C]-uracil-5-carboxylic acid. This method is adapted from early characterization studies of the enzyme.[13]

5.2.1. Materials

-

[carboxy-¹⁴C]-uracil-5-carboxylic acid (radiolabeled substrate)

-

Unlabeled uracil-5-carboxylic acid

-

Enzyme preparation (purified or cell lysate)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Scintillation vials

-

Scintillation cocktail

-

Filter paper discs soaked in a CO₂ trapping agent (e.g., hyamine hydroxide or NaOH)

-

Reaction tubes with a side arm or a setup to capture evolved CO₂

5.2.2. Assay Procedure

-

Reaction Setup:

-

In a reaction tube, prepare a reaction mixture containing the reaction buffer and a defined concentration of [carboxy-¹⁴C]-uracil-5-carboxylic acid (mixed with unlabeled substrate to achieve the desired specific activity and final concentration).

-

-

Enzyme Addition:

-

Initiate the reaction by adding the enzyme preparation to the reaction mixture.

-

-

CO₂ Trapping:

-

Immediately seal the reaction tube. Place a filter paper disc soaked in the CO₂ trapping agent in a position where it can capture the evolved ¹⁴CO₂ without coming into contact with the reaction mixture.

-

-

Incubation:

-

Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

-

-

Reaction Termination:

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to the reaction mixture. This will also facilitate the release of all dissolved CO₂ from the solution.

-

-

Quantification:

-

Transfer the filter paper disc to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

5.2.3. Data Analysis

-

Calculate the amount of ¹⁴CO₂ produced based on the measured radioactivity and the specific activity of the [carboxy-¹⁴C]-uracil-5-carboxylic acid.

-

Determine the enzyme activity, typically expressed as units (e.g., µmol of product formed per minute) per mg of protein.

Conclusion

Uracil-5-carboxylic acid, while not a central metabolite in mainstream pathways, holds a unique and important position in our understanding of nucleotide metabolism and epigenetic regulation. Its definitive role in the fungal thymidine salvage pathway and its compelling analogy to a key step in mammalian DNA demethylation highlight its biological significance. Further research, particularly in obtaining precise quantitative data on enzyme kinetics and cellular concentrations, will be crucial in fully elucidating its functions and exploring its potential as a target for therapeutic intervention. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for scientists and researchers dedicated to advancing our knowledge of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structures of isoorotate decarboxylases reveal a novel catalytic mechanism of 5-carboxyl-uracil decarboxylation and shed light on the search for DNA decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study [sfb1309.de]

- 6. Uracil-5-carboxylate decarboxylase - Wikipedia [en.wikipedia.org]

- 7. lcms.cz [lcms.cz]

- 8. Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of amino acid concentration on orotic acid production by bovine mammary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 11. mdpi.com [mdpi.com]

- 12. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism of 2,4-Dihydroxypyrimidine-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxypyrimidine-5-carboxylic acid, also known as uracil-5-carboxylic acid or isoorotic acid, is a pyrimidine derivative with significant potential in various research and development domains, including medicinal chemistry and drug development. Its structure, featuring both keto and potential enol functionalities, as well as a carboxylic acid group, gives rise to interesting tautomeric properties. Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon is of critical importance in drug design and development, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities.

This technical guide provides an in-depth exploration of the tautomerism of 2,4-dihydroxypyrimidine-5-carboxylic acid, consolidating theoretical data and outlining experimental approaches for its study.

Tautomeric Forms of 2,4-Dihydroxypyrimidine-5-carboxylic Acid

Like its parent compound, uracil, 2,4-dihydroxypyrimidine-5-carboxylic acid can exist in several tautomeric forms. The primary equilibrium is between the diketo, keto-enol, and dienol forms. The diketo form is generally the most stable and predominant species under physiological conditions.